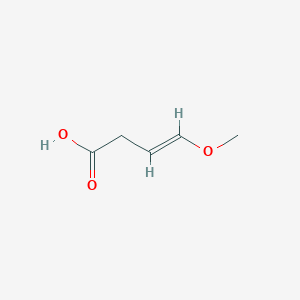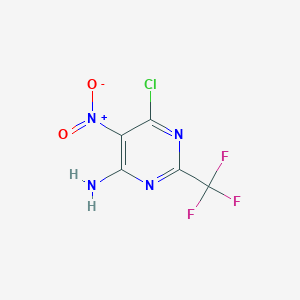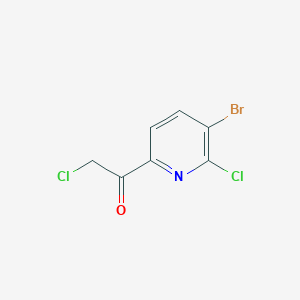
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a chloroethanone group
Métodos De Preparación
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of the chloroethanone group. One common method involves the reaction of 5-bromo-6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloroethanone group is replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Comparación Con Compuestos Similares
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone can be compared with other pyridine derivatives, such as:
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but lacks the chloroethanone group. It is used in different applications, including as an intermediate in organic synthesis.
(5-Bromo-6-chloropyridin-2-yl)methanol: This compound has a hydroxyl group instead of the chloroethanone group. It is studied for its potential biological activities and as a building block in chemical synthesis.
(5-Bromo-6-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone: This compound has a pyrrolidine group attached to the pyridine ring. It is used in medicinal chemistry for the development of new drugs.
Propiedades
Fórmula molecular |
C7H4BrCl2NO |
|---|---|
Peso molecular |
268.92 g/mol |
Nombre IUPAC |
1-(5-bromo-6-chloropyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(12)3-9)11-7(4)10/h1-2H,3H2 |
Clave InChI |
KSYNSILRXYKYSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
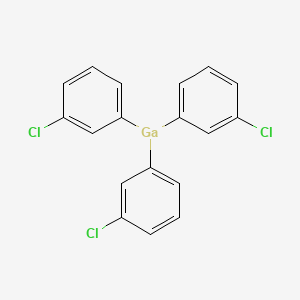

![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
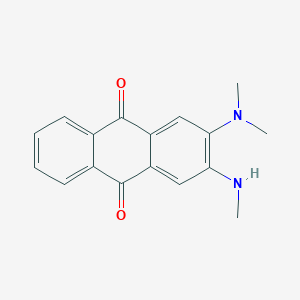
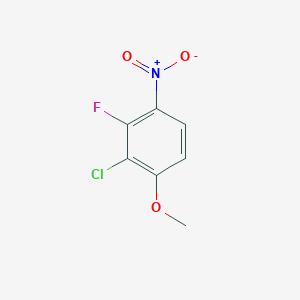

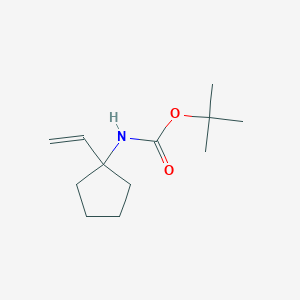
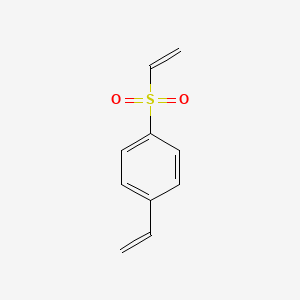
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

